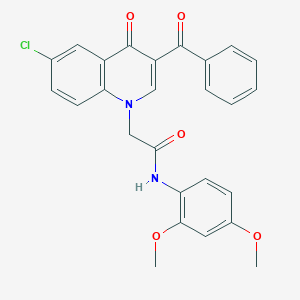
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound, integrating a pyridine, a tetrahydrofuran, and a piperidine moiety. This unique structure suggests its potential utility in various applications, particularly in pharmaceuticals, due to its diverse functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step process:
Formation of Tetrahydrofuran-3-yl ether: : This involves reacting tetrahydrofuran with an appropriate pyridine derivative in the presence of a strong base like sodium hydride.
Incorporation of Piperidinyl Moiety: : The reaction proceeds by introducing the piperidin-4-yl methanone group, which can be achieved through a nucleophilic substitution reaction.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, optimizing reaction conditions and utilizing continuous flow techniques to maximize efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound's tetrahydrofuran ring can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: : Potential for reducing the ketone group, altering its pharmacokinetic properties.
Substitution: : The aromatic pyridine ring allows for various substitution reactions, potentially modifying its activity.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, Chromium trioxide.
Reducing agents: : Sodium borohydride, Lithium aluminium hydride.
Substitution conditions: : Halogenating agents like N-bromosuccinimide for electrophilic aromatic substitution.
Major Products
Oxidation and reduction reactions yield derivatives with modified functional groups, potentially impacting the compound's pharmacological profile. Substitution reactions primarily yield halogenated or otherwise functionalized pyridine derivatives.
Applications De Recherche Scientifique
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone holds significant promise in various fields:
Chemistry: : As a versatile intermediate for synthesizing more complex molecules.
Biology: : Potentially as a biochemical probe due to its unique functional groups.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, likely through its pyridine ring, which can participate in hydrogen bonding and pi-stacking interactions. The trifluoromethyl group on the piperidine ring can enhance these interactions by increasing the compound's lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
When compared to similar compounds such as (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)piperidin-1-yl)methanone and (6-(pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone), our compound stands out due to its specific functionalization at both the tetrahydrofuran and piperidine moieties.
Similar Compounds
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)piperidin-1-yl)methanone
(6-(pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone)
Both offer similar pharmacological potential but differ in their lipophilicity and metabolic pathways, which could impact their bioavailability and therapeutic efficacy.
This compound's unique structural features make it an exciting candidate for further research and application. What’s next? Anything specific you’re curious about regarding this compound?
Propriétés
IUPAC Name |
[6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-3-6-21(7-4-12)15(22)11-1-2-14(20-9-11)24-13-5-8-23-10-13/h1-2,9,12-13H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDDCNCBWPUZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2580330.png)





![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)

![Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2580345.png)

![2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2580348.png)

![4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2580351.png)
